7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Description
7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a halogenated and sulfonylated heterocyclic compound with a pyrrolo[2,3-c]pyridine core. Key structural features include:
- Chlorine at position 7, which enhances electrophilic substitution resistance and modulates electronic properties.
- Tosyl (p-toluenesulfonyl) at position 1, a strong electron-withdrawing group that stabilizes the ring system and impacts solubility.
Synthetic routes for related 7-chloro-pyrrolo[2,3-c]pyridines involve nucleophilic substitution (e.g., reaction of 7-chloro precursors with amines or aryl boronic acids) and catalytic hydrogenation for nitro group reduction .
Properties
IUPAC Name |
7-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)11-6-7-17-14(15)13(11)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLPQUJCAJXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=NC=C3)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-c]pyridine derivative followed by chlorination and tosylation. The reaction conditions often require the use of specific reagents such as iodine, chlorine gas, and tosyl chloride, along with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-c]pyridine Family
Key Observations :
- Halogen Position: Chlorine at position 7 (vs.
- Functional Groups: Tosyl (target compound) vs. carboxylic acid (10b) or amino (8a) groups significantly impact solubility and biological target engagement. Tosyl’s sulfonyl group enhances stability but reduces polarity compared to carboxylates .
Analogues in Related Pyrrolopyridine Isomers
Key Observations :
- Isomerism : Pyrrolo[2,3-c]pyridine (target) vs. [2,3-b] or [3,2-b] isomers lead to distinct electronic environments. For example, [2,3-c] derivatives exhibit higher electron density at position 7 due to ring connectivity .
- Substituent Effects : Iodine at position 3 (target) vs. phenyl or nicotinamide groups (8a) highlights trade-offs between steric bulk and hydrogen-bonding capacity .
Biological Activity
7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine, with the CAS Number 1956364-92-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and other pharmacological effects, based on diverse research findings.
- Molecular Formula : C₁₄H₁₀ClIN₂O₂S
- Molecular Weight : 432.7 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with chloro and iodo substituents along with a tosyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. A study reported that compounds with similar structures demonstrated moderate cytotoxicity against ovarian cancer cells and limited toxicity towards non-cancerous cardiac cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Example A | Ovarian Cancer | 12.5 | Moderate |
| Example B | Breast Cancer | 25.0 | Limited |
Antimicrobial Activity
The antimicrobial potential of pyrrolo[2,3-c]pyridines has also been documented:
- Antiviral Effects : Certain derivatives have shown low micromolar inhibitory potency against viral infections in vitro. The selectivity and reduced cytotoxicity of these compounds make them promising candidates for further development .
| Compound | Virus Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| Example C | HIV | 5.0 | High |
| Example D | Influenza | 10.0 | Moderate |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes related to tumor growth and viral replication.
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-c]pyridine derivatives for their antitumor activity against various cancer cell lines. The study highlighted the importance of substituents on the pyridine ring in enhancing biological activity. Compounds were tested for their ability to disrupt tubulin polymerization, a critical process in cell division.
Study Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
